1-Chloro-3-(2-chloroethoxy)propan-2-one 1-Chloro-3-(2-chloroethoxy)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18102191
InChI: InChI=1S/C5H8Cl2O2/c6-1-2-9-4-5(8)3-7/h1-4H2
SMILES:
Molecular Formula: C5H8Cl2O2
Molecular Weight: 171.02 g/mol

1-Chloro-3-(2-chloroethoxy)propan-2-one

CAS No.:

Cat. No.: VC18102191

Molecular Formula: C5H8Cl2O2

Molecular Weight: 171.02 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-(2-chloroethoxy)propan-2-one -

Specification

Molecular Formula C5H8Cl2O2
Molecular Weight 171.02 g/mol
IUPAC Name 1-chloro-3-(2-chloroethoxy)propan-2-one
Standard InChI InChI=1S/C5H8Cl2O2/c6-1-2-9-4-5(8)3-7/h1-4H2
Standard InChI Key FKVCRQLTNSSRJL-UHFFFAOYSA-N
Canonical SMILES C(CCl)OCC(=O)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-chloro-3-(2-chloroethoxy)propan-2-one, reflects its functional groups:

  • A propan-2-one backbone (acetone derivative) at position 2.

  • A chloro group (-Cl) at position 1.

  • A 2-chloroethoxy group (-O-CH2_2-CH2_2-Cl) at position 3.

The SMILES notation C(CCl)OCC(=O)CCl\text{C(CCl)OCC(=O)CCl} and InChIKey FKVCRQLTNSSRJL-UHFFFAOYSA-N provide precise representations of its connectivity . The presence of two electronegative chlorine atoms and a polar ketone group influences its reactivity, particularly in nucleophilic substitution and condensation reactions.

Compound NameKey Structural DifferencesReactivity Implications
1-Chloro-3-(2-chlorophenyl)propan-2-one Phenyl group replaces ethoxy moietyEnhanced aromatic electrophilicity
3-Chloro-1-methoxy-2-propanol Methoxy and hydroxyl groupsReduced stability under acidic conditions

Synthesis and Manufacturing

Catalytic Methods

The synthesis of 1-chloro-3-(2-chloroethoxy)propan-2-one likely involves stepwise etherification and chlorination. A patented method for analogous compounds (e.g., 1-chloro-2-methyl-2-propanol) employs cation exchange resins in a continuous-flow reactor :

  • Reactor Setup: A 1-meter-long, 30-cm-diameter horizontal tube packed with cation exchange resin.

  • Feedstock Introduction: Simultaneous injection of 2-methyl-3-chloropropene and water at controlled flow rates (0.5–20 kg/h and 1–100 L/h, respectively).

  • Temperature Control: External cooling to 0–5°C to mitigate exothermic side reactions.

  • Product Isolation: Phase separation, solvent extraction (e.g., dichloromethane), and distillation.

This method minimizes acid waste, aligning with green chemistry principles . For the target compound, substituting 2-methyl-3-chloropropene with a pre-formed ethoxy precursor could yield the desired product.

Challenges and Optimization

  • Byproduct Formation: Competing reactions, such as over-chlorination or ether cleavage, necessitate precise stoichiometry.

  • Catalyst Lifespan: Ion exchange resins may degrade after prolonged use, requiring regeneration cycles.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 150°C, releasing HCl gas.

  • Solubility Profile:

    • Water: Limited solubility (≈0.5 g/L at 25°C) due to hydrophobic chloroalkoxy chains.

    • Organic Solvents: Miscible with dichloromethane, acetone, and ethyl acetate.

Reactivity

  • Nucleophilic Substitution: The chloro groups at positions 1 and 3 are susceptible to displacement by amines or thiols.

  • Ketone Participation: The propan-2-one moiety can undergo aldol condensation or Grignard reactions.

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